

Technical Support Center: Maresin Conjugate in Tissue Regeneration 3 (MCTR3)

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Compound of Interest

Compound Name: MCTR3

Cat. No.: B12295028

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and application of Maresin Conjugate in Tissue Regeneration 3 (**MCTR3**).

Frequently Asked Questions (FAQs)

1. What is **MCTR3** and what are its primary functions?

Maresin Conjugate in Tissue Regeneration 3 (**MCTR3**) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).^[1] Its primary role is to orchestrate the resolution of inflammation and promote tissue regeneration.^{[2][3][4]} **MCTR3** has been shown to enhance the clearance of bacterial infections, reduce neutrophil infiltration, and stimulate the phagocytic activity of macrophages.^{[2][5]}

2. How should I store **MCTR3**?

For long-term storage, **MCTR3** should be stored at -80°C as a solution in an organic solvent such as ethanol.^[1] This ensures its stability for up to two years.^[1] For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

3. What is the best way to prepare **MCTR3** solutions?

MCTR3 is soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).^[1] To prepare a stock solution, dissolve **MCTR3** in 100% ethanol. For aqueous-based experiments, the ethanolic stock solution can be further diluted into your experimental buffer or media, such as phosphate-buffered saline (PBS).^[1] It is recommended to keep the final concentration of the organic solvent in the aqueous solution low (e.g., <0.1%) to avoid any solvent-induced effects on cells or tissues.

4. What concentrations of **MCTR3** are typically used in experiments?

The effective concentration of **MCTR3** can vary depending on the experimental model. For in vitro studies, concentrations in the picomolar to nanomolar range (1 pM to 100 nM) are often effective.^{[2][3]} For in vivo studies in mice, dosages of 50-100 ng per mouse have been used.^[2] ^[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Inconsistent or no biological activity	Degradation of MCTR3: Improper storage or multiple freeze-thaw cycles can lead to degradation.	Aliquot the stock solution upon receipt and store at -80°C. Use a fresh aliquot for each experiment.
Low concentration: The concentration of MCTR3 may be too low for the specific assay.	Perform a dose-response curve to determine the optimal effective concentration.	
Solvent interference: High concentrations of organic solvents (e.g., ethanol, DMSO) in the final working solution can affect cellular responses.	Ensure the final solvent concentration is minimal and include a vehicle control in your experiments.	
Precipitation of MCTR3 in aqueous solutions	Low solubility: MCTR3 has limited solubility in aqueous buffers.	Prepare fresh dilutions from the organic stock solution for each experiment. Briefly vortex or sonicate if necessary to ensure complete dissolution.
Variability between experiments	Inconsistent cell conditions: Differences in cell passage number, density, or health can lead to variable responses.	Standardize cell culture conditions and use cells within a consistent passage range.
Pipetting errors: Inaccuracies in pipetting small volumes of concentrated stock solutions can lead to significant variations in the final concentration.	Use calibrated pipettes and consider preparing an intermediate dilution to increase the volume being pipetted.	

Quantitative Data Summary

Parameter	Value	Reference
Molecular Formula	C25H37NO5S	[1]
Molecular Weight	463.6 g/mol	[1]
Long-term Storage	-80°C (in ethanol)	[1]
Stability	≥ 2 years at -80°C	[1]
In Vitro Effective Concentration	1 pM - 100 nM	[2][3]
In Vivo Effective Dose (mouse)	50 - 100 ng/mouse	[2][3]

Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol details how to assess the effect of **MCTR3** on the phagocytic activity of human macrophages.

Materials:

- Human macrophages
- **MCTR3** stock solution (in ethanol)
- Cell culture medium (e.g., RPMI-1640)
- Fluorescently labeled E. coli bioparticles
- 96-well plate
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Plating: Plate human macrophages in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.

- **MCTR3** Preparation: Prepare working solutions of **MCTR3** by diluting the ethanolic stock solution in cell culture medium to achieve final concentrations ranging from 1 pM to 10 nM. Include a vehicle control with the same final concentration of ethanol as the highest **MCTR3** concentration.
- Cell Treatment: Remove the old medium from the macrophages and add the **MCTR3** working solutions or vehicle control to the respective wells. Incubate for 15 minutes at 37°C.
- Phagocytosis Induction: Add fluorescently labeled E. coli bioparticles to each well at a ratio of approximately 50 bioparticles per macrophage.
- Incubation: Incubate the plate for 60 minutes at 37°C to allow for phagocytosis.
- Fluorescence Quenching: To quench the fluorescence of non-ingested bioparticles, add a quenching solution (e.g., trypan blue) to each well.
- Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence intensity in **MCTR3**-treated wells compared to the vehicle control indicates enhanced phagocytosis.

Protocol 2: In Vivo Administration in a Mouse Model of Peritonitis

This protocol outlines the administration of **MCTR3** in a murine model of E. coli-induced peritonitis.

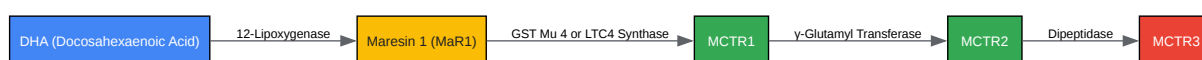
Materials:

- Mice (e.g., FVB strain, 6-8 weeks old)
- **MCTR3** stock solution (in ethanol)
- Sterile saline
- E. coli culture
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

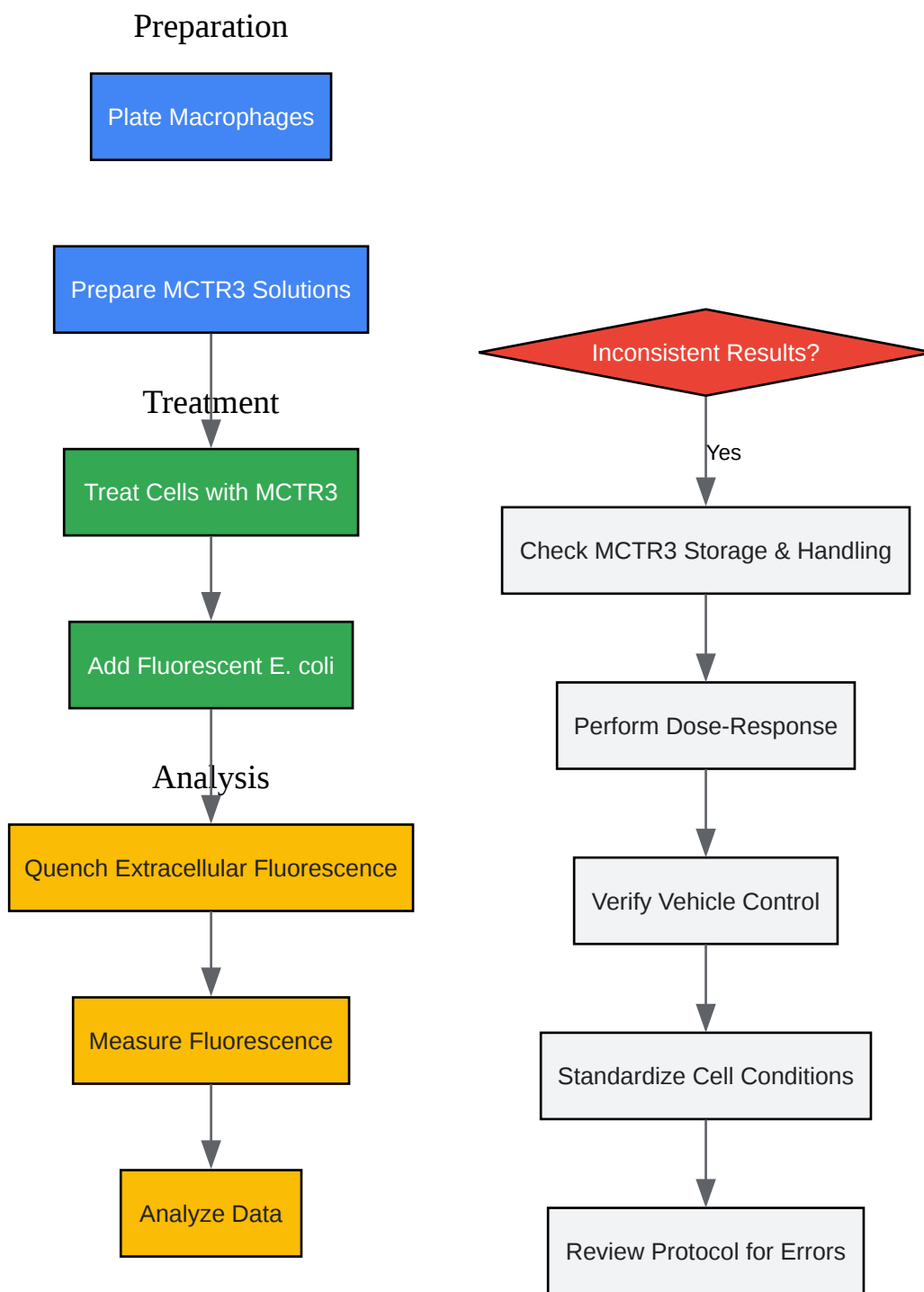
- **MCTR3** Working Solution: Prepare the **MCTR3** working solution by diluting the ethanolic stock into sterile saline to a final concentration that allows for the administration of 50 ng of **MCTR3** in a total volume of 200 μ L per mouse. Prepare a vehicle control with the same final concentration of ethanol in saline.
- **MCTR3** Administration: Administer 200 μ L of the **MCTR3** working solution or vehicle control to the mice via i.p. injection.
- E. coli Challenge: Five minutes after **MCTR3** or vehicle administration, induce peritonitis by i.p. injection of E. coli (e.g., 10^5 CFU/mouse).
- Exudate Collection: At a predetermined time point (e.g., 12 hours post-infection), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile PBS.
- Analysis: Analyze the collected exudate for parameters such as neutrophil infiltration (e.g., by flow cytometry or cell counting) and levels of inflammatory mediators (e.g., by ELISA or LC-MS/MS). A reduction in neutrophil numbers and pro-inflammatory mediators in the **MCTR3**-treated group compared to the vehicle group indicates a pro-resolving effect.

Visualizations



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Caption: Biosynthetic pathway of **MCTR3** from DHA.



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